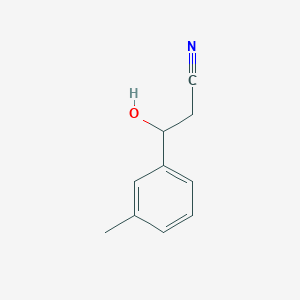
(2R,3R)-2-isocyanato-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-Isocyanato-3-methylpentanoic acid is a chiral compound with significant potential in various fields of chemistry and industry. This compound is characterized by the presence of an isocyanate group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-isocyanato-3-methylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with (2R,3R)-3-methylpentanoic acid.
Formation of Isocyanate Group: The carboxylic acid group is converted to an isocyanate group using reagents such as phosgene or triphosgene under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: (2R,3R)-2-Isocyanato-3-methylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as methanol or ethylamine are used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
Aplicaciones Científicas De Investigación
(2R,3R)-2-Isocyanato-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-isocyanato-3-methylpentanoic acid involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable products such as ureas and carbamates. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and polymers.
Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, facilitating the formation of covalent bonds. This property is utilized in the modification of proteins and other biomolecules, enabling the study of biological pathways and mechanisms.
Comparación Con Compuestos Similares
- (2R,3R)-2-Isocyanato-3-methylbutanoic acid
- (2R,3R)-2-Isocyanato-3-methylhexanoic acid
- (2R,3R)-2-Isocyanato-3-methylheptanoic acid
Comparison:
Structural Differences: The primary difference between these compounds lies in the length of the carbon chain. (2R,3R)-2-Isocyanato-3-methylpentanoic acid has a five-carbon chain, while the others have four, six, and seven carbon chains, respectively.
Reactivity: The reactivity of these compounds is similar due to the presence of the isocyanate group. the steric effects and solubility may vary depending on the carbon chain length.
Applications: While all these compounds can be used in similar applications, this compound is often preferred due to its optimal balance of reactivity and stability.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(2R,3R)-2-isocyanato-3-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t5-,6-/m1/s1 |
Clave InChI |
IEJZMEITQZJWGI-PHDIDXHHSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H](C(=O)O)N=C=O |
SMILES canónico |
CCC(C)C(C(=O)O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


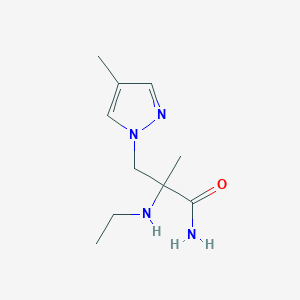
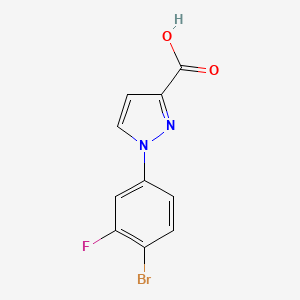

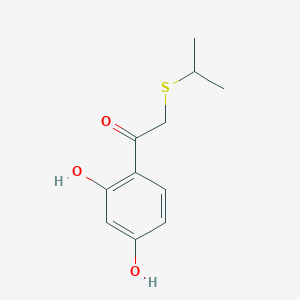
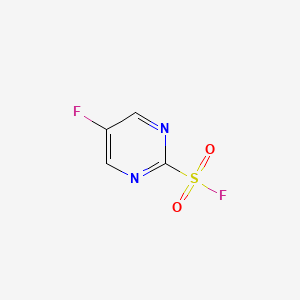
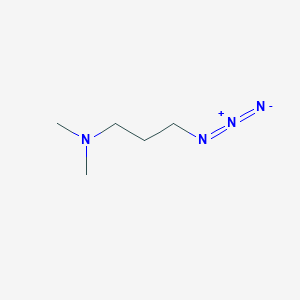
![methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate](/img/structure/B13636778.png)
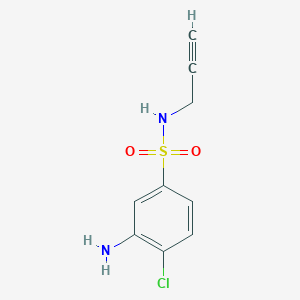
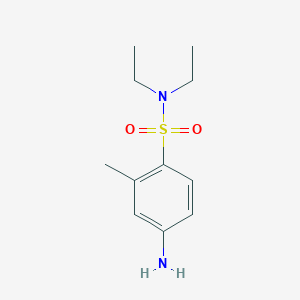

![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)
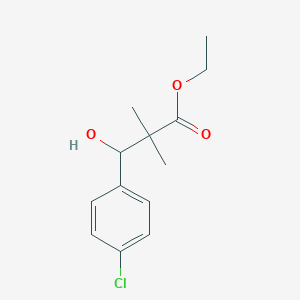
![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)
